molecular formula C37H71O8P B1241377 1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphate

1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphate

Cat. No.: B1241377
M. Wt: 674.9 g/mol
InChI Key: YDFKTEAAIYLUQP-JUOLSMOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PA(16:0/18:1(11Z)), also known as PA(16:0/18:1) or PA(34:1), belongs to the class of organic compounds known as 1, 2-diacylglycerol-3-phosphates. These are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages. Thus, PA(16:0/18:1(11Z)) is considered to be a glycerophosphate lipid molecule. PA(16:0/18:1(11Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(16:0/18:1(11Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PA(16:0/18:1(11Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PA(16:0/18:1(11Z)) exists in all eukaryotes, ranging from yeast to humans. PA(16:0/18:1(11Z)) participates in a number of enzymatic reactions. In particular, PA(16:0/18:1(11Z)) can be biosynthesized from lpa(16:0/0:0) and cis-vaccenoyl-CoA;  which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/18:1(11Z)) can be converted into CDP-DG(16:0/18:1(11Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/18:1(11Z)) can be biosynthesized from lpa(16:0/0:0) and cis-vaccenoyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/18:1(11Z)) can be converted into CDP-DG(16:0/18:1(11Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/18:1(11Z)) can be biosynthesized from lpa(16:0/0:0) and cis-vaccenoyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Finally, Cytidine triphosphate and PA(16:0/18:1(11Z)) can be converted into CDP-DG(16:0/18:1(11Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. In humans, PA(16:0/18:1(11Z)) is involved in cardiolipin biosynthesis CL(16:0/18:1(11Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)) pathway, cardiolipin biosynthesis CL(16:0/18:1(11Z)/16:1(9Z)/16:1(9Z)) pathway, cardiolipin biosynthesis CL(16:0/18:1(11Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/18:1(9Z)) pathway, and cardiolipin biosynthesis CL(16:0/18:1(11Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/16:0) pathway. PA(16:0/18:1(11Z)) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:1(11Z)/18:2(9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:1(11Z)/18:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:1(11Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:1(11Z)/18:1(11Z)) pathway.
PA(16:0/18:1(11Z)) is a phosphatidic acid.

Properties

Molecular Formula

C37H71O8P

Molecular Weight

674.9 g/mol

IUPAC Name

[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (Z)-octadec-11-enoate

InChI

InChI=1S/C37H71O8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h13,15,35H,3-12,14,16-34H2,1-2H3,(H2,40,41,42)/b15-13-/t35-/m1/s1

InChI Key

YDFKTEAAIYLUQP-JUOLSMOWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCC=CCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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